Physicochemical Profiling and Synthetic Workflows of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid
Physicochemical Profiling and Synthetic Workflows of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid
Executive Summary
In the landscape of heterocyclic chemistry, 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid (CAS: 153396-82-8) emerges as a highly versatile, bifunctional building block[1]. Combining the electron-rich aromaticity of a functionalized pyrrole core with the orthogonal reactivity of an N-linked acetic acid moiety, this compound serves as a critical intermediate for both medicinal chemistry and advanced materials science. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing a deep dive into the causality behind its synthetic methodologies, its physicochemical behavior, and its downstream applications.
Structural and Physicochemical Profiling
The molecular architecture of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid is defined by two key features:
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The N-Acetic Acid Appendage: Unlike C-substituted pyrrole-acetic acids (e.g., the NSAID Tolmetin), N-substitution prevents tautomerization at the nitrogen atom, locking the molecule into a stable pyrrole configuration. The proximity of the electron-withdrawing sp²-hybridized pyrrole nitrogen slightly modulates the pKa of the carboxylic acid, making it a robust handle for bioconjugation (e.g., EDC/NHS coupling)[2].
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The 2-Ethyl Substitution: The ethyl group at the C2 position provides critical steric shielding to the adjacent N-linkage. This steric bulk directs subsequent electrophilic aromatic substitutions toward the less hindered C4 or C5 positions and significantly enhances the molecule's lipophilicity (LogP) compared to unsubstituted analogs.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters critical for experimental design and pharmacokinetic modeling[1][3]:
| Physicochemical Parameter | Value | Analytical Significance |
| IUPAC Name | 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid | Defines N-substitution and ethyl positioning. |
| CAS Registry Number | 153396-82-8 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C8H11NO2 | Stoichiometric basis for synthetic workflows. |
| Molecular Weight | 153.18 g/mol | Required for precise molarity and yield calculations. |
| Topological Polar Surface Area | 42.2 Ų | Indicates excellent theoretical membrane permeability. |
| Hydrogen Bond Donors/Acceptors | 1 / 2 | Predicts interaction modalities with target proteins. |
| Rotatable Bonds | 3 | Suggests moderate conformational flexibility for receptor binding. |
Synthetic Methodologies and Mechanistic Pathways
The most authoritative and efficient route to synthesize 1-alkoxycarbonyl-methyl-2-alkylpyrroles—and subsequently their free acids—was established by [4][5]. The synthesis relies on the condensation of chloropropyl alkyl ketones with aminoacetate salts.
Causality in Experimental Design
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Precursor Selection: 2,3-dichloropropyl ethyl ketone is chosen because it provides the exact carbon skeleton required to form the 2-ethylpyrrole core upon cyclization[4].
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Controlled Acidification: Pyrrole rings are exceptionally electron-rich and prone to acid-catalyzed electrophilic polymerization (forming intractable "pyrrole blacks"). Therefore, the acidification of the potassium salt must be performed using dilute (10%) HCl at strictly controlled ambient temperatures (20–26 °C)[6].
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Solvent Partitioning: Methylene chloride (CH₂Cl₂) is utilized for extraction because it efficiently solvates the newly protonated, neutral pyrrole-acetic acid while leaving inorganic byproducts (KCl) trapped in the aqueous phase[4].
Workflow for the synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid via condensation.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates internal validation checkpoints to ensure protocol integrity and high-yield recovery[4][6].
Step 1: Intermediate Ester Formation
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Dissolve 0.05 mol of methyl 2-aminoacetate hydrochloride in ethanol.
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Introduce a mild base (e.g., sodium acetate) to liberate the free amine.
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Add 2,3-dichloropropyl ethyl ketone dropwise and reflux the mixture for 6 hours.
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Validation Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the ketone spot indicates successful C-N bond formation and cyclization.
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Isolate the intermediate, methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate, via solvent evaporation and extraction.
Step 2: Saponification
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Dissolve the isolated ester in an aqueous solution of potassium hydroxide (KOH).
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Stir at room temperature until the biphasic mixture becomes a homogeneous aqueous solution.
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Validation Check: The transition to a single homogeneous phase confirms complete ester cleavage into the water-soluble potassium salt.
Step 3: Acidification and Isolation
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Transfer the potassium salt solution (approx. 25 mL) to a reaction flask equipped with a thermometer.
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Critical Step: Maintain the reaction strictly between 20–26 °C using a water bath. Add 20 mL of 10% HCl dropwise.
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Validation Check: The immediate formation of a cloudy suspension/precipitate validates successful protonation to the free acid.
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Extract the aqueous mixture three times with methylene chloride.
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Wash the combined organic extracts with distilled water and dry over anhydrous MgSO₄.
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Evaporate the solvent under reduced pressure and recrystallize the crude solid from methyl alcohol to yield pure 2-(2-ethyl-1H-pyrrol-1-yl)acetic acid crystals.
Downstream Applications
The dual functionality of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid makes it a highly sought-after precursor across multiple scientific domains[7][8].
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Medicinal Chemistry: The carboxylic acid group can be converted into amides or ester prodrugs to modulate pharmacokinetics. The pyrrole core serves as a bioisostere for other aromatic rings in the design of targeted enzyme inhibitors or receptor modulators.
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Materials Science: N-substituted pyrroles are the fundamental monomers for synthesizing conducting polymers (polypyrroles). The pendant acetic acid group allows for the post-polymerization covalent attachment of biological recognition elements (e.g., enzymes, antibodies), making it invaluable for biosensor interfaces.
Downstream applications of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid in research.
References
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Efficient Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles from Dichloro- and Methoxychloropropylalkyl Ketones. Gadzhili, R. A., Nadzhafova, R. A., & Şeşenoğlu, Ö. (2002). Turkish Journal of Chemistry, 26(3), 379-384.[Link]
Sources
- 1. CAS # 153396-82-8, (2-Ethyl-1H-Pyrrol-1-Yl)Acetic Acid: more information. [ww.chemblink.com]
- 2. 2-Maleimido acetic acid | 25021-08-3 [chemicalbook.com]
- 3. CAS ç»å½å·ï¼153396-82-8ï¼ (2-ä¹åº-1H-å¡å¯-1-åº)ä¹é ¸, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. "Efficient Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles from Di" by RAIK A. GADZHILI, RAYA A. NADZHAFOVA et al. [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid|CAS 143226-04-4 [benchchem.com]
- 8. DE3751686T2 - Pyrrole derivatives and their use in agriculture - Google Patents [patents.google.com]
